1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-14-8-7-9-20(15(14)2)26-24(31)23-16(3)30(29-28-23)13-21-17(4)34-25(27-21)19-11-10-18(32-5)12-22(19)33-6/h7-12H,13H2,1-6H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKZPJDAKAVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.57 g/mol. The structure includes a triazole ring, oxazole moiety, and multiple aromatic substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . In vitro tests demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating a potent effect compared to other tested agents .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Sensitivity Level |
|---|---|---|
| ALL (EU-3) | 0.3 | High |
| Neuroblastoma (NB-1643) | 0.5 | Moderate |
| Neuroblastoma (SHEP1) | 1.0 | Moderate |
| Neuroblastoma (LA1–55N) | 1.2 | Moderate |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by colony formation assays that showed reduced colony size and number in treated cells .
Antibacterial Activity
The antibacterial efficacy of the compound has also been explored. Preliminary investigations suggest that it exhibits activity against several bacterial strains. For example, hydrazone derivatives related to this class of compounds have demonstrated notable antibacterial properties .
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 15 μg/mL |
| Pseudomonas aeruginosa | < 20 μg/mL |
Other Pharmacological Activities
In addition to its anticancer and antibacterial effects, the compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. Research into related compounds has indicated that structural modifications can enhance these activities .
Case Studies
A case study involving a derivative of this compound reported successful results in reducing tumor size in xenograft models of cancer. The study highlighted the importance of structural features in enhancing biological activity and suggested further exploration into analogs for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
